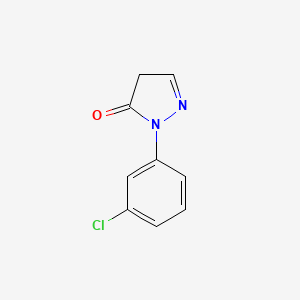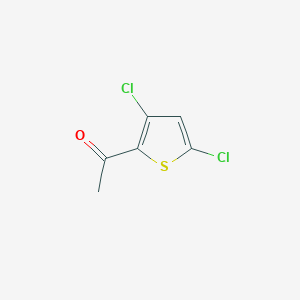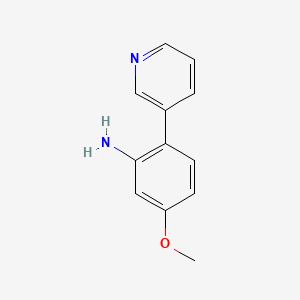![molecular formula C8H7N3O3 B11902569 7-Oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-4-carboxylic acid CAS No. 893444-14-9](/img/structure/B11902569.png)
7-Oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-4-carboxylic acid is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry and drug discovery. Its unique structure, which includes a fused pyridine and pyrimidine ring system, makes it a valuable scaffold for the development of various bioactive molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-4-carboxylic acid can be achieved through several methods. One efficient approach involves the solid-phase synthesis of 2-substituted 4-amino-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines. The procedure starts by solid supporting an α,β-unsaturated acid to the Wang resin using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (4-DMAP) in tetrahydrofuran (THF). The resulting α,β-unsaturated ester is then converted to the Michael adduct by treatment with malononitrile in sodium methoxide (NaOMe)/THF. Finally, the Michael adducts are treated with an amidine system in methanol (MeOH) to yield the corresponding pyridopyrimidines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the solid-phase synthesis approach mentioned above can be adapted for large-scale production with appropriate modifications to the reaction conditions and purification processes.
化学反应分析
Types of Reactions
7-Oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
科学研究应用
7-Oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a valuable scaffold for the synthesis of diverse heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the synthesis of various fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of 7-Oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. Additionally, it can modulate receptor activity by binding to receptor sites and altering their function. The exact molecular pathways involved depend on the specific biological context and the target molecules .
相似化合物的比较
Similar Compounds
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine: A related compound with a similar fused ring system.
7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: Another compound with a benzyl substituent on the pyridopyrimidine scaffold.
Uniqueness
7-Oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern and the presence of a carboxylic acid group. This structural feature enhances its potential for forming hydrogen bonds and interacting with biological targets, making it a valuable compound for drug discovery and development .
属性
CAS 编号 |
893444-14-9 |
|---|---|
分子式 |
C8H7N3O3 |
分子量 |
193.16 g/mol |
IUPAC 名称 |
7-oxo-6,8-dihydro-5H-pyrido[2,3-d]pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C8H7N3O3/c12-5-2-1-4-6(8(13)14)9-3-10-7(4)11-5/h3H,1-2H2,(H,13,14)(H,9,10,11,12) |
InChI 键 |
SHTIADNOHQSYQQ-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC2=NC=NC(=C21)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


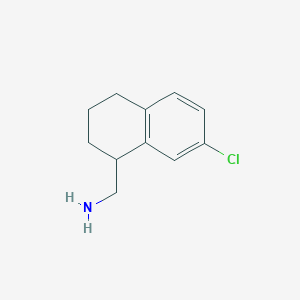

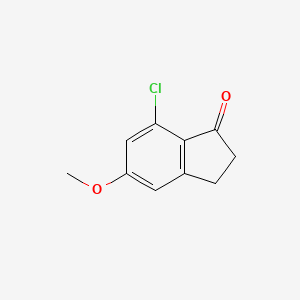
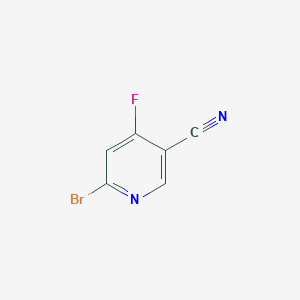
![5-Fluoro-2-[(pyrrolidin-2-yl)methoxy]pyrimidine](/img/structure/B11902508.png)

